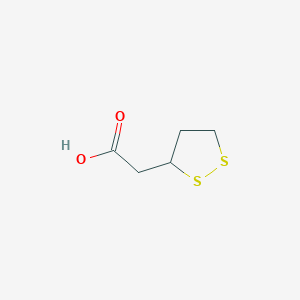

2-(1,2-Dithiolan-3-YL)acetic acid

Description

Historical Context of 1,2-Dithiolane (B1197483) Chemistry Research

The study of 1,2-dithiolanes is rooted in early 20th-century organosulfur chemistry. These five-membered heterocyclic compounds, characterized by a disulfide (-S-S-) bond within the ring, were initially investigated as models for understanding the behavior of cyclic disulfides. chemicalbook.comacs.org The parent compound, 1,2-dithiolane, is derived from the oxidation of propane-1,3-dithiol. chemicalbook.comwikipedia.org

A significant milestone in dithiolane research was the isolation and identification of naturally occurring derivatives. The most prominent of these is α-lipoic acid (5-(1,2-dithiolan-3-yl)pentanoic acid), identified in the 1950s as an essential cofactor in metabolic processes. wikipedia.org Another naturally occurring example is asparagusic acid, found in asparagus, which has also been a subject of chemical and biological studies. wikipedia.orgresearchgate.net The protection of carbonyl groups through dithioacetalization, using dithiols to form dithiolanes and dithianes, has also been a historically significant transformation in multi-step organic synthesis. tandfonline.com

Structural Significance of the 1,2-Dithiolane Motif in Organic and Biochemical Systems

The 1,2-dithiolane ring is of great interest due to its unique structural and electronic properties. The five-membered ring is strained, and this strain energy makes the disulfide bond susceptible to cleavage and participation in redox reactions. This reactivity is central to the function of many dithiolane-containing molecules.

The ability of the disulfide bond to undergo reversible reduction to a pair of thiol (-SH) groups is the cornerstone of its biochemical importance. nih.gov For instance, the antioxidant activity of the lipoic acid/dihydrolipoic acid couple is dependent on this reversible thiol-disulfide exchange. nih.gov Research has demonstrated that the 1,2-dithiolane structure itself, not just its reduced form, is crucial for certain biological activities, such as the downregulation of β1-integrin expression in cancer cells. nih.gov The sulfur atoms in the ring are nucleophilic, allowing them to be readily attacked by various reagents, leading to ring-opening reactions. chemicalbook.com

Overview of Current Research Trajectories for Dithiolane-Containing Compounds

Modern research continues to find novel applications for the 1,2-dithiolane motif, extending far beyond its natural biological roles. The unique reactivity of the disulfide bond is being exploited in materials science and biotechnology.

Dynamic and Self-Healing Materials: The reversible ring-opening of dithiolanes initiated by thiols is a key mechanism in the design of dynamic covalent materials. Researchers have developed self-healing and adaptable hydrogels based on ABA triblock copolymers functionalized with pendant 1,2-dithiolane groups. acs.orgnih.gov The properties of these gels can be tuned based on the specific structure of the dithiolane monomer used, such as those derived from lipoic acid or asparagusic acid. acs.orgnih.gov

High Refractive Index Polymers: In polymer chemistry, the photoinitiated reaction between 1,2-dithiolanes and alkynes is being explored to create polymers with a high refractive index. rsc.org The incorporation of a large number of sulfide (B99878) linkages into the polymer backbone significantly increases its refractive index. rsc.org

Advanced Drug Delivery Systems: A cutting-edge application involves the use of dithiolane-functionalized lipids in the formation of lipid nanoparticles (LNPs) for mRNA delivery. acs.org These specialized LNPs utilize a thiol-mediated uptake mechanism, where the dithiolane group reacts with thiols on the cell surface. This triggers a direct delivery of the mRNA payload into the cell's cytosol, bypassing the endosomal pathway that often limits the efficiency of conventional LNPs. acs.org

Data Tables

The following tables provide key data for 2-(1,2-Dithiolan-3-YL)acetic acid and related compounds based on available information.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₈O₂S₂ | nih.gov |

| Molecular Weight | 180.25 g/mol | N/A |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 87394-51-2 | N/A |

| Appearance | Not specified (likely solid or oil) | N/A |

| Melting Point | Not experimentally determined | N/A |

| Boiling Point | Not experimentally determined | N/A |

| Solubility | Not experimentally determined | N/A |

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the methylene (B1212753) protons of the acetic acid group, a multiplet for the proton at the C3 position of the dithiolane ring, and complex multiplets for the other ring protons. The carboxylic acid proton would appear as a broad singlet at a high chemical shift (e.g., >10 ppm). |

| ¹³C NMR | A signal for the carbonyl carbon of the carboxylic acid (~170-180 ppm), signals for the carbons within the dithiolane ring, and a signal for the methylene carbon of the acetic acid side chain. |

| IR Spectroscopy | A broad absorption band for the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹), a sharp absorption for the C=O stretch (~1700 cm⁻¹), and characteristic C-H stretching and bending vibrations. A weak S-S stretching band may be observed in the 450-550 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight. Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the dithiolane ring. |

Structure

3D Structure

Properties

IUPAC Name |

2-(dithiolan-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2S2/c6-5(7)3-4-1-2-8-9-4/h4H,1-3H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZSFYPPTZQNPQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446345 | |

| Record name | 2-(1,2-DITHIOLAN-3-YL)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36305-11-0 | |

| Record name | 2-(1,2-DITHIOLAN-3-YL)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 1,2 Dithiolan 3 Yl Acetic Acid

De Novo Synthetic Routes

De novo synthesis provides fundamental pathways to construct the 2-(1,2-dithiolan-3-yl)acetic acid scaffold from basic chemical building blocks. These routes are crucial for producing the compound on a larger scale and for allowing the introduction of structural modifications.

Synthesis from Meldrum's Acid, Acrolein, and Thioacetic Acid

A plausible and efficient synthetic strategy for this compound involves a multi-step reaction sequence starting with readily available precursors: Meldrum's acid, acrolein, and thioacetic acid.

The initial step involves the Michael addition of Meldrum's acid to acrolein. This reaction, typically catalyzed by a mild base, forms an adduct, which upon hydrolysis and decarboxylation, yields a γ-keto acid. The subsequent key transformation is the introduction of the dithiolane ring. This can be achieved by reacting the keto-acid intermediate with a source of sulfur, such as hydrogen sulfide (B99878) in the presence of an acid catalyst, or more conveniently, through the use of thioacetic acid followed by cyclization.

Plausible Reaction Scheme:

Michael Addition: Meldrum's acid + Acrolein → 5-(2-formylethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

Hydrolysis and Decarboxylation: 5-(2-formylethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione → 4-oxobutanoic acid

Thioacetylation and Cyclization: 4-oxobutanoic acid + Thioacetic Acid → Intermediate dithioester → this compound

This route is advantageous due to the low cost of the starting materials and the straightforward nature of the reactions involved.

Exploration of Alternative Precursors and Reaction Pathways

In addition to the Meldrum's acid route, other synthetic strategies have been explored. One notable alternative involves the use of 3-bromo-2-(bromomethyl)propionic acid as a starting material. nih.gov This precursor can be reacted with potassium thioacetate (B1230152) to introduce the necessary sulfur functionalities. Subsequent deprotection of the thioacetate groups leads to the formation of the dithiolane ring through oxidative cyclization. nih.gov

Another approach involves the modification of existing carboxylic acids. For instance, the synthesis of dithiolane derivatives can be achieved through the functionalization of amino acid side chains, highlighting the versatility of synthetic approaches to this heterocyclic system. acs.org

| Precursor | Key Reaction | Product | Reference |

| Meldrum's Acid, Acrolein | Michael Addition, Decarboxylation, Dithiolane formation | This compound | Plausible Route |

| 3-bromo-2-(bromomethyl)propionic acid | Nucleophilic substitution with thioacetate, Cyclization | 1,2-Dithiolane (B1197483) modified compounds | nih.gov |

| Amino Acid Derivatives | Side-chain modification and dithiolane formation | Dithiolane-containing amino acids | acs.org |

Stereoselective Synthesis of Dithiolane Derivatives

The stereochemistry of the 1,2-dithiolane ring can have a profound impact on its biological activity. Consequently, significant effort has been dedicated to the development of stereoselective synthetic methods.

Enantioselective Approaches for Chiral Dithiolanes

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. wikipedia.org For dithiolanes, this can be achieved through various strategies, including the use of chiral starting materials or chiral catalysts. A common approach is the asymmetric hydrogenation of a prochiral substrate, which can set the stereocenter that will later be incorporated into the dithiolane ring. wikipedia.org Asymmetric catalysis, employing chiral metal complexes, is a powerful tool for achieving high enantioselectivity in such transformations. wikipedia.orgmt.comnih.gov

Application of Chiral Auxiliaries and Asymmetric Catalysis in Dithiolane Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net Once the desired stereochemistry is established, the auxiliary can be removed. wikipedia.org In the context of dithiolane synthesis, a chiral auxiliary can be attached to a precursor molecule to control the formation of the chiral center. thieme-connect.comthieme-connect.com For example, chiral oxazolidinones have been successfully employed as auxiliaries in aldol (B89426) reactions to generate stereodefined precursors for cyclic systems. researchgate.net

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis. mt.comnih.gov Chiral catalysts, such as those based on transition metals with chiral ligands, can effectively induce enantioselectivity in a variety of reactions that can be applied to the synthesis of dithiolane precursors. wikipedia.orgmt.comnih.gov For instance, enantioselective reduction of a ketone or an imine can establish the key stereocenter prior to the formation of the dithiolane ring.

| Method | Description | Key Feature |

| Enantioselective Catalysis | Utilizes a chiral catalyst to favor the formation of one enantiomer. wikipedia.orgmt.comnih.gov | High efficiency and turnover. mt.com |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. wikipedia.orgresearchgate.net | The auxiliary can often be recovered and reused. wikipedia.org |

Chemical Functionalization and Derivatization Strategies

The carboxylic acid moiety and the dithiolane ring of this compound offer multiple sites for chemical modification. Derivatization is often pursued to modulate the compound's physicochemical properties and to explore its structure-activity relationships.

The carboxylic acid group can be readily converted into a variety of functional groups, such as esters, amides, and acid chlorides. These transformations allow for the conjugation of the dithiolane moiety to other molecules of interest, including peptides and fluorescent labels. nih.gov For example, the synthesis of amide derivatives has been reported. lookchem.com

The dithiolane ring itself can undergo reactions such as reduction to the corresponding dithiol or oxidation to various sulfur oxides. These modifications can significantly alter the redox properties of the molecule. Furthermore, the synthesis of derivatives with substituents on the dithiolane ring can be achieved by starting with appropriately functionalized precursors. chemrxiv.orgchemrxiv.org

| Functional Group | Type of Modification | Potential Application |

| Carboxylic Acid | Esterification, Amidation | Prodrug design, Conjugation to biomolecules |

| Dithiolane Ring | Reduction, Oxidation | Modulation of redox activity |

| Dithiolane Ring | Substitution | Fine-tuning of biological activity |

Synthesis of Amide Derivatives

The conversion of the carboxylic acid group of this compound into an amide is a common strategy to generate a diverse library of derivatives. This transformation is typically achieved through standard amide bond formation reactions.

One prevalent method involves the activation of the carboxylic acid. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used to form a highly reactive O-acylisourea intermediate. fishersci.itgoogle.com This intermediate readily reacts with a primary or secondary amine to yield the corresponding amide. google.com To enhance the efficiency and minimize side reactions, additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often included. google.comacs.org The reaction is typically carried out in aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). fishersci.itgoogle.com

Another approach is the conversion of the carboxylic acid to an acyl chloride using a halogenating agent like thionyl chloride or oxalyl chloride. google.com The resulting acyl chloride is then reacted with an amine, often in the presence of a base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) to neutralize the hydrogen chloride byproduct. fishersci.it

The choice of coupling reagent and reaction conditions can be tailored based on the specific amine being used and the presence of other functional groups in the molecule. For instance, peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also effective for creating amide bonds, particularly in the synthesis of more complex derivatives. fishersci.it

A variety of amines can be utilized in these reactions, leading to a wide range of amide derivatives with different properties. These can include simple alkylamines, anilines, and more complex biomolecules containing amino groups. sphinxsai.comresearchgate.net

Introduction of Diverse Substituents onto the 1,2-Dithiolane Ring

The introduction of various substituents onto the 1,2-dithiolane ring is a crucial strategy for modulating the properties and biological activity of this compound analogs. Several synthetic methodologies have been developed to achieve this.

One approach involves the synthesis of the dithiolane ring from acyclic precursors that already contain the desired substituents. For example, substituted 1,3-diols can be converted into the corresponding 1,3-dithiols, which are then oxidatively cyclized to form the substituted 1,2-dithiolane ring. tandfonline.com This method allows for the introduction of substituents at various positions of the ring. For instance, methyl groups have been introduced at the 4- and 5-positions of the 1,2-dithiolane ring using this strategy. tandfonline.com

Another powerful technique is the one-step synthesis of functionally diverse 1,2-dithiolanes from readily accessible 1,3-bis-tert-butyl thioethers. nih.govrsc.org This reaction proceeds rapidly under mild conditions with bromine, likely through a sulfonium-mediated ring closure. nih.govrsc.org This methodology is tolerant of various functional groups, enabling the synthesis of a wide array of substituted dithiolanes. nih.gov

Furthermore, modifications can be made to existing dithiolane structures. For example, the sulfur atoms in the 1,2-dithiolane ring are nucleophilic and can be alkylated. chemicalbook.com The ring can also undergo reactions with carbenes, leading to insertion or desulfurization products. chemicalbook.com

The nature and position of the substituent can significantly impact the geometry and electronic properties of the 1,2-dithiolane ring. nih.gov For instance, the size of the substituent and the substitution pattern can affect the CSSC dihedral angle, which in turn influences the reactivity of the disulfide bond. nih.gov

Conjugation with Biomolecules and Scaffold Hybridization for Research Probes

The unique properties of the 1,2-dithiolane ring make this compound and its derivatives valuable moieties for conjugation with biomolecules and for scaffold hybridization to create research probes.

Conjugation with Biomolecules: The carboxylic acid group of this compound provides a convenient handle for covalent attachment to biomolecules such as proteins, peptides, and nucleic acids. mcgill.ca Standard bioconjugation techniques are employed for this purpose. mcgill.ca For instance, the carboxylic acid can be activated with reagents like EDC and NHS to form an active ester, which then readily reacts with primary amino groups (e.g., the side chain of lysine (B10760008) residues in proteins or amino-modified oligonucleotides) to form a stable amide bond. google.commcgill.ca

This conjugation strategy is widely used to introduce the redox-active dithiolane moiety into biological systems. The reversible reduction of the 1,2-dithiolane to a dithiol allows for applications in studying cellular redox processes and for the development of drug delivery systems that release their cargo under specific reducing conditions.

Scaffold Hybridization: The this compound scaffold can be hybridized with other molecular frameworks to generate novel research probes with tailored properties. For example, it can be coupled with fluorescent dyes, enabling the tracking and visualization of the molecule within cells or tissues.

Furthermore, the dithiolane moiety itself can be incorporated into larger, more complex molecular architectures. For instance, chitosan, a naturally occurring biopolymer, has been used as a scaffold for the covalent attachment of oligonucleotide probes, demonstrating the potential for creating complex bio-functional materials. nih.gov While this example doesn't directly involve this compound, it illustrates the principle of using a scaffold to organize and present functional molecules. By analogy, the dithiolane derivative could be attached to such scaffolds to create surfaces or nanoparticles with specific redox-responsive properties.

The ability to conjugate this compound to biomolecules and to integrate it into larger molecular scaffolds provides a powerful toolkit for developing sophisticated research probes to investigate a wide range of biological questions.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 2-(1,2-Dithiolan-3-YL)acetic acid, offering a comprehensive view of its chemical structure in solution. researchgate.netmdpi.com

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Primary Structure Determination

One-dimensional NMR techniques, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental in determining the primary structure of a molecule by identifying the different chemical environments of the hydrogen and carbon atoms. researchgate.netnih.govdocbrown.info

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the protons in the dithiolane ring and the acetic acid side chain. The chemical shifts of these protons are influenced by their local electronic environment. For instance, the proton attached to the carbon bearing the side chain (C3) will have a characteristic chemical shift due to its proximity to the sulfur atoms and the carboxylic acid group.

Similarly, the ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the molecule will produce a separate resonance, and its chemical shift will be indicative of its hybridization and the nature of the atoms attached to it.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C3-H | ~3.1-3.2 | ~56 |

| CH₂ (dithiolane) | ~1.8-2.5 | ~38, ~34 |

| CH₂ (acetic acid) | ~2.4-2.6 | ~40 |

| COOH | ~11-12 | ~175 |

Note: The exact chemical shifts can vary depending on the solvent and concentration. washington.edu

Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity and Complex Spin Systems

While 1D NMR provides information about the types of atoms present, two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between them, especially in molecules with complex spin systems. nih.govu-tokyo.ac.jpsdsu.eduyoutube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the C3-H proton and the adjacent methylene (B1212753) protons in the dithiolane ring, as well as between the protons of the two methylene groups within the ring. It would also show a correlation between the C3-H proton and the methylene protons of the acetic acid side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It is invaluable for assigning the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum, confirming the C-H connectivities within the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two or three bonds). sdsu.eduyoutube.com In the case of this compound, HMBC would be instrumental in confirming the connection of the acetic acid side chain to the C3 position of the dithiolane ring by showing a correlation between the methylene protons of the side chain and the C3 carbon, and potentially the C2 and C4 carbons of the ring.

Applications in Conformational Analysis and Absolute Configuration Assignment

NMR spectroscopy is not limited to determining connectivity; it is also a powerful tool for investigating the three-dimensional structure of molecules, including their conformation and absolute configuration. mdpi.comauremn.org.brresearchgate.nethebmu.edu.cnnih.govnih.govresearchgate.net

The dithiolane ring of this compound is not planar and can exist in different conformations. The coupling constants (J-values) between protons, obtained from high-resolution ¹H NMR spectra, can provide information about the dihedral angles between them and thus help in determining the preferred conformation of the ring. Nuclear Overhauser Effect (NOE) experiments, a type of 2D NMR, can also be used to identify protons that are close to each other in space, further aiding in conformational analysis.

For chiral molecules like this compound, which has a stereocenter at the C3 position, NMR can be used to determine the absolute configuration. This is often achieved by derivatizing the molecule with a chiral agent, such as Mosher's acid ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid), and then analyzing the ¹H NMR spectrum of the resulting diastereomers. nih.gov The differences in the chemical shifts of the protons near the stereocenter in the two diastereomers can be used to deduce the absolute configuration.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy. This precision allows for the determination of the exact mass of this compound, which in turn can be used to deduce its unique elemental composition (C₅H₈O₂S₂). nih.gov This information is crucial for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) Techniques

Mass spectrometry techniques, particularly Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF), are pivotal for determining the molecular weight and fragmentation patterns of this compound.

Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for analyzing polar molecules like this compound. In negative-ion ESI-MS, the carboxylic acid group readily deprotonates to form the [M-H]⁻ ion, providing a clear indication of the molecular weight. The choice of mobile phase modifiers is crucial for optimal ESI response. Weak acids, such as acetic acid, can enhance the signal in negative-ion mode for carboxylic acids. nih.govwiley.comresearchgate.net The addition of acetic acid has been shown to be superior to ammonium (B1175870) hydroxide (B78521) or ammonium acetate (B1210297) for the analysis of many lipids in negative ion ESI. wiley.com However, high concentrations of some acids can lead to ion suppression. nih.govresearchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): MALDI-TOF is a valuable tool for the analysis of a wide range of molecules, including peptides and small organic compounds. nih.govnih.gov In the context of dithiolane-containing molecules, MALDI-TOF has been successfully used to confirm the mass of peptides modified with a 1,2-dithiolane (B1197483) group. nih.gov The sample is co-crystallized with a matrix material, and a laser is used to desorb and ionize the analyte molecules, which are then analyzed by a time-of-flight mass analyzer. nih.gov

| Technique | Ionization Mode | Observed Ion | Significance |

|---|---|---|---|

| ESI-MS | Negative | [M-H]⁻ | Confirms molecular weight through deprotonation of the carboxylic acid. |

| MALDI-TOF | Positive | [M+H]⁺ or [M+Na]⁺ | Provides molecular weight information, often as protonated or sodiated adducts. |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and bonding within the this compound molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful technique for identifying the characteristic functional groups present in a molecule. For this compound, the FT-IR spectrum would be expected to show distinct absorption bands corresponding to the carboxylic acid and the dithiolane ring.

Key expected FT-IR absorption bands include a broad O-H stretch from the carboxylic acid, a sharp C=O stretch, and various C-H and C-S stretching and bending vibrations. The NIST Chemistry WebBook provides extensive reference spectra for various compounds, including acetic acid, which can serve as a basis for interpreting the carboxylic acid moiety's spectral features. nist.gov The Aldrich FT-IR Collection is another comprehensive library of FT-IR spectra for a vast number of pure compounds. thermofisher.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 3300 - 2500 (broad) |

| Carboxylic Acid (C=O) | Stretching | 1725 - 1700 |

| Alkyl (C-H) | Stretching | 2960 - 2850 |

| Disulfide (S-S) | Stretching | 540 - 510 (weak) |

| Thiol (C-S) | Stretching | 700 - 600 |

Raman Spectroscopy for Disulfide Bond Characterization and Conformational Studies

Raman spectroscopy is particularly effective for characterizing the disulfide (S-S) bond in the dithiolane ring, as this bond often gives rise to a distinct and readily identifiable Raman signal. The frequency of the S-S stretching vibration is sensitive to the conformation of the dithiolane ring, specifically the C-S-S-C dihedral angle. rsc.org

Studies on various 1,2-dithiolane derivatives have shown that the S-S stretching frequency (νSS) typically appears in the range of 480-510 cm⁻¹. rsc.org The physical state of the sample (solid or liquid) and solvation can influence the position and shape of the Raman signal, providing insights into intermolecular interactions. rsc.org

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique can provide unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, which contains a chiral center at the C3 position of the dithiolane ring, X-ray crystallography of a single crystal would allow for the determination of its R or S configuration. The process involves crystallizing the purified compound and exposing the crystal to an X-ray beam to generate a diffraction pattern, which is then used to calculate an electron density map and build a molecular model. nih.gov

Advanced Chromatographic Techniques for Purity and Separation

Chromatographic methods, especially High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for its separation from impurities or related compounds.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Developing and validating an HPLC method is crucial for the reliable quantification and purity assessment of this compound. nih.govnih.govresearchmap.jp A typical reversed-phase HPLC method would utilize a C8 or C18 column. nih.gov

The mobile phase often consists of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer, often containing a small percentage of an acid like acetic acid or formic acid to ensure the carboxylic acid group is in its protonated form for better retention and peak shape. nih.govsielc.com Detection can be achieved using a Diode Array Detector (DAD) or a UV detector set at an appropriate wavelength to monitor the analyte. nih.gov Method validation involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method is suitable for its intended purpose. nih.govresearchmap.jp

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C8 or C18 |

| Mobile Phase | Methanol/Water or Acetonitrile/Water with 0.1% Acetic or Formic Acid |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV/DAD at ~210 nm |

| Injection Volume | 5 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar and non-volatile compounds such as this compound by GC-MS is often challenging due to their low volatility and potential for thermal degradation in the GC inlet. To overcome these limitations, derivatization is a common strategy employed to convert the non-volatile target analyte into a more volatile and thermally stable derivative.

For carboxylic acids like this compound, esterification is a widely used derivatization method. This process involves reacting the carboxylic acid group with an alcohol, such as methanol or ethanol, in the presence of a catalyst to form the corresponding methyl or ethyl ester. These esters are significantly more volatile than the parent acid, allowing for their efficient separation by gas chromatography.

Following separation on the GC column, the eluted derivatives enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule. This fragmentation pattern allows for the structural elucidation and confirmation of the identity of the derivatized this compound. The mass spectrum of the derivatized compound would be expected to show characteristic fragments corresponding to the dithiolane ring structure and the esterified acetic acid side chain. Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) can offer enhanced separation and sensitivity for complex samples. nih.govnih.gov

Below is a hypothetical data table illustrating the kind of results that might be obtained from a GC-MS analysis of a derivatized sample containing this compound methyl ester.

Table 1: Illustrative GC-MS Data for Methyl 2-(1,2-dithiolan-3-yl)acetate

| Parameter | Value |

|---|---|

| Derivative | Methyl 2-(1,2-dithiolan-3-yl)acetate |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Oven Program | 60°C (2 min), ramp to 250°C at 10°C/min |

| Retention Time (RT) | ~12.5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Key Mass Fragments (m/z) | Expected fragments: Molecular ion [M]+, fragments corresponding to the loss of the methoxycarbonyl group, and fragments characteristic of the dithiolane ring. |

| Similarity Match | >90% against a reference spectrum |

Note: This data is illustrative and retention times and mass fragments would need to be confirmed with an authentic standard.

Ion Chromatography (IC) for Detection of Acidic Components

Ion Chromatography (IC) is a premier technique for the determination of ionic species, including organic acids, in various sample matrices. thermofisher.com For the analysis of this compound, its acidic nature makes it an ideal candidate for detection by IC with suppressed conductivity detection. This method offers high selectivity and sensitivity for the quantification of charged analytes.

In a typical IC setup for anion analysis, the sample is injected into a system where it is passed through a guard column to remove contaminants and then onto an anion-exchange analytical column. The separation is based on the affinity of the negatively charged carboxylate group of 2-(1,2-dithiolan-3-yl)acetate for the positively charged functional groups of the stationary phase. An eluent, typically a sodium hydroxide or sodium carbonate/bicarbonate solution, is used to facilitate the movement of the analyte through the column.

Following separation, the eluent and the analyte pass through a suppressor device. The suppressor reduces the background conductivity of the eluent while enhancing the conductivity of the analyte, leading to significantly improved detection limits. thermofisher.com The detector then measures the electrical conductivity of the solution, and the resulting signal is proportional to the concentration of the analyte. The retention time of the peak corresponding to 2-(1,2-dithiolan-3-yl)acetate would be specific under defined chromatographic conditions, allowing for its identification and quantification by comparison to a calibration standard.

The following table provides an example of the parameters and expected results for the analysis of this compound using ion chromatography.

Table 2: Representative Ion Chromatography Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Analytical Column | Anion-exchange column (e.g., Dionex IonPac™ AS11-HC) |

| Guard Column | Anion-exchange guard column (e.g., Dionex IonPac™ AG11-HC) |

| Eluent | Gradient of Sodium Hydroxide (e.g., 1 mM to 30 mM) |

| Flow Rate | 1.0 mL/min |

| Detection | Suppressed Conductivity |

| Expected Retention Time | Dependent on specific eluent conditions and column chemistry |

| Limit of Detection (LOD) | Expected in the low µg/L range |

Note: The conditions and retention time are illustrative and require optimization for specific instrumentation and sample matrices.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the fundamental properties of 2-(1,2-dithiolan-3-YL)acetic acid.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Studies employing DFT, such as those using the B3LYP functional with various basis sets (e.g., 6-311+G(d,p), cc-pVQZ), have been conducted to optimize the geometry of this compound and analyze its electronic properties. scielo.brnih.govijcce.ac.ir These calculations help in understanding the molecule's stability and reactivity. nih.gov For instance, the bond dissociation energy (BDE) of the S-S bond, a key feature for its antioxidant activity, has been a subject of interest in DFT studies. nih.gov

The acidity of the carboxylic acid group, represented by its pKa value, is another critical parameter that can be computationally estimated. While experimental values are often used as a benchmark, DFT calculations can provide theoretical pKa values by calculating the energies of the acid and its conjugate base in a solvent model. youtube.com The calculated pKa can offer insights into the molecule's behavior in different pH environments, which is relevant to its stability and solubility. google.com

| Property | Computational Method | Finding |

| Geometry Optimization | DFT B3LYP/6-311+G(d,p) | Optimized molecular structure with no imaginary frequencies, confirming a true minimum on the potential energy surface. scielo.br |

| Electronic Structure | DFT B3LYP/cc-pVQZ | Analysis of electronic density and charge distribution. nih.gov |

| Acidity (pKa) | DFT Calculations | Theoretical prediction of the acid dissociation constant. youtube.com |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. researchgate.netnih.gov A smaller gap generally suggests higher reactivity. nih.gov

For this compound, HOMO-LUMO analysis helps to identify the regions of the molecule that are most likely to participate in chemical reactions. The HOMO often corresponds to the region that can donate electrons (nucleophilic), while the LUMO indicates the region that can accept electrons (electrophilic). libretexts.orgajchem-a.com In the context of its antioxidant activity, the nature of the HOMO, particularly its localization on the disulfide bond, is of significant interest. DFT calculations have been used to determine the energies of these frontier orbitals and visualize their distribution across the molecule. nih.gov

| Parameter | Significance |

| HOMO Energy | Indicates the electron-donating ability of the molecule. libretexts.org |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. libretexts.org |

| HOMO-LUMO Gap | A smaller gap suggests higher reactivity and lower kinetic stability. researchgate.net |

Computational methods, particularly DFT, are powerful tools for predicting spectroscopic properties, such as vibrational frequencies observed in infrared (IR) and Raman spectroscopy. nih.gov By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical vibrational spectrum can be generated. scielo.br This theoretical spectrum can then be compared with experimental data to aid in the assignment of specific vibrational modes to the observed spectral bands. nih.gov

For this compound, DFT calculations at levels like B3LYP/6-311+(d,p) have been used to predict its IR and Raman spectra. nih.gov These calculations have helped in assigning characteristic vibrations, such as the S-S and C-S stretching modes of the dithiolane ring, and the C=O stretching of the carboxylic acid group. nih.govnih.gov For example, experimental IR spectra show a characteristic C=O stretching band around 1717 cm⁻¹, and Raman spectra show the S-S stretching vibration around 511 cm⁻¹. nih.govresearchgate.net Computational predictions can help confirm these assignments and provide a more detailed understanding of the molecule's vibrational properties. nih.gov

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Computational Method for Prediction |

| C=O Stretch | ~1717 | DFT (e.g., B3LYP/6-311+(d,p)) nih.gov |

| S-S Stretch | ~511 | DFT (e.g., B3LYP/6-311+(d,p)) nih.gov |

| C-S Stretch | ~631 and ~675 | DFT (e.g., B3LYP/6-311+(d,p)) nih.gov |

| –CH₂– Stretch | ~2933 | DFT nih.gov |

| OH Bend | ~936 | DFT nih.gov |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of molecular systems, allowing the study of their conformational changes and interactions over time.

The 1,2-dithiolane (B1197483) ring is a key structural feature of this compound, and its flexibility is crucial for its biological activity. nih.govwikipedia.org Molecular dynamics simulations can be employed to explore the conformational landscape of the dithiolane ring and the attached pentanoic acid side chain. These simulations track the atomic motions over time, revealing the preferred conformations and the energy barriers between them. bonvinlab.org

Studies on related systems, such as fatty acid binding proteins, demonstrate the power of MD simulations in understanding the conformational stability and flexibility of molecules with similar structural motifs. nih.govnih.govnih.gov For this compound, MD simulations can elucidate how the dithiolane ring puckers and how the side chain orients itself in different environments, providing insights that are not accessible from static computational models. acs.org

Simulations can reveal how water molecules are organized around the carboxylic acid group and the dithiolane ring, and how these interactions influence the molecule's conformation and reactivity. nih.gov Furthermore, MD simulations can be used to study the interaction of this compound with other molecules, such as lipids in a membrane environment, providing a dynamic picture of its partitioning and behavior in complex biological milieus. nih.govacs.org

Molecular Docking for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in understanding the binding mode and affinity of a ligand, thereby providing a rationale for its biological activity. While specific docking studies for this compound are not extensively documented, studies on its close analog, alpha-lipoic acid (ALA), offer significant insights into the potential protein interactions of this class of compounds.

Research has explored the interaction of ALA and its analogs with several key proteins involved in cellular redox balance and metabolism. For instance, molecular docking and molecular dynamics simulations have been employed to investigate the interaction between ALA and human manganese superoxide (B77818) dismutase (MnSOD), a crucial enzyme in the oxidative metabolic pathway. nih.gov These studies have successfully identified binding regions for ALA within the MnSOD protein, suggesting a potential mechanism for its antioxidant properties.

In a similar vein, the binding of ALA to other important enzymes such as glutathione (B108866) peroxidase-1 (GPx-1) has been investigated. Although some studies reported no direct hydrogen or hydrophobic bond formation with certain receptors, the exploration of these interactions is vital for a comprehensive understanding of the compound's biological profile. nih.gov Furthermore, molecular docking has been used to examine the interaction of ALA with hemoglobin, revealing potential binding sites on the protein. researchgate.net These studies typically identify key amino acid residues involved in the interaction and calculate the binding energy, which is an indicator of the stability of the ligand-protein complex.

The insights gained from the docking of alpha-lipoic acid with these proteins can be extrapolated to understand the potential interactions of this compound, given their structural similarity. The dithiolane ring and the carboxylic acid moiety are key pharmacophoric features that likely govern its binding to protein targets.

Table 1: Predicted Interactions of Alpha-Lipoic Acid with Protein Targets

| Protein Target | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |

| Human Manganese Superoxide Dismutase (MnSOD) | Not explicitly detailed in the abstract | Not explicitly detailed in the abstract | nih.gov |

| Hemoglobin | Chain A: ASP94, TYR24; Chain D: PHE41, ARG40 | -5 | researchgate.net |

Note: The data presented is based on studies of alpha-lipoic acid as a representative dithiolane compound. The binding characteristics of this compound are expected to be similar but may vary based on the specific protein target.

Quantitative Structure-Activity Relationship (QSAR) Studies for Dithiolane Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design and computational toxicology. These studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent analogs.

For antioxidants, QSAR models often correlate activity with a variety of molecular descriptors. nih.gov These can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), ionization potential, and electron affinity. For antioxidants, a higher HOMO energy often correlates with better radical scavenging activity as it indicates a greater ability to donate an electron. nih.govtiikmpublishing.com

Thermodynamic Descriptors: Parameters like bond dissociation enthalpy (BDE) are crucial for antioxidants that act via a hydrogen atom transfer mechanism. A lower BDE for the S-H bond (in the reduced form) or C-H bonds would suggest greater antioxidant potential. nih.govresearchgate.net

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule and describe its size, shape, and branching.

Physicochemical Descriptors: Properties like the logarithm of the partition coefficient (logP), which measures lipophilicity, play a significant role in the bioavailability and cellular uptake of a compound. researchgate.net

Quantum-chemical investigations on alpha-lipoic acid and its metabolites have calculated several of these key antioxidant parameters, such as proton affinity, bond dissociation enthalpy, and adiabatic ionization potential. nih.govresearchgate.net These studies have shown that the thiol groups in the reduced form (dihydrolipoic acid) are the primary sites of electron-donating activity. nih.gov

The development of a robust QSAR model for dithiolane analogs would typically involve the following steps:

Synthesis and experimental evaluation of a series of analogs with varying structural modifications.

Calculation of a wide range of molecular descriptors for each analog.

Use of statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN), to build a predictive model. chemmethod.complos.org

Rigorous validation of the model to ensure its predictive power.

Such a model would be invaluable for the rational design of novel dithiolane-based antioxidants with enhanced efficacy.

Table 2: Key Molecular Descriptors in Antioxidant QSAR Studies for Dithiolane-type Structures

| Descriptor Category | Specific Descriptor | Relevance to Antioxidant Activity |

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Higher values indicate greater ease of electron donation to neutralize free radicals. |

| Electronic | Ionization Potential (IP) | Lower values suggest a higher propensity to donate an electron. |

| Thermodynamic | Bond Dissociation Enthalpy (BDE) of S-H bond | Lower values indicate a greater ability to donate a hydrogen atom to quench radicals. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and access to cellular targets. |

| Topological | Connectivity Indices | Relate to the molecule's size, shape, and branching, which can affect binding to enzymes. |

Future Research Directions and Applications in Chemical Biology

Development of Novel Dithiolane-Based Chemical Probes for Biochemical Studies

The development of chemical probes is essential for understanding complex biological processes. nih.gov The 1,2-dithiolane (B1197483) moiety, with its redox-active disulfide bond, is an attractive scaffold for designing probes to study cellular redox signaling.

Future research will likely focus on creating more sophisticated dithiolane-based probes with enhanced sensitivity and specificity. This includes the design of fluorescent probes that are activated upon reduction of the dithiolane ring, allowing for real-time imaging of redox events within living cells. nih.gov For example, a probe could be designed where the dithiolane quenches a fluorophore, with fluorescence being restored upon reduction by specific cellular reductants like glutathione (B108866) or thioredoxin reductase (TrxR). While some studies have explored 1,2-dithiolanes as potentially selective substrates for TrxR, there are conflicting reports on their specificity, highlighting the need for further refinement in probe design. researchgate.net

A promising strategy involves fusing a flavoenzyme, whose fluorescence is quenched upon reduction, with a GFP domain for ratiometric sensing of specific analytes. yeastgenome.org This modular approach could be adapted using enzymes that interact with dithiolane compounds to create probes for a wider range of metabolites. The synthesis of diversely substituted functional 1,2-dithiolanes is a key step in this process, enabling the attachment of various reporting groups and targeting moieties. nih.gov The development of such probes will be invaluable for dissecting the intricate roles of redox signaling in both healthy and diseased states. nih.gov

Metabolic Engineering and Biotechnological Production of Dithiolane Compounds

Currently, many dithiolane compounds, including the valuable antioxidant R-lipoic acid, are produced through chemical synthesis, which can be expensive and environmentally harsh. nus.edu.sg Metabolic engineering, which involves rationally modifying the genetic makeup of microorganisms, offers a promising alternative for the sustainable and cost-effective production of these compounds. nih.govnih.gov

Significant progress has been made in engineering Escherichia coli and the baker's yeast Saccharomyces cerevisiae to produce R-lipoic acid. nus.edu.sgnih.gov Key strategies include:

Overexpression of biosynthetic enzymes : Increasing the levels of crucial enzymes in the lipoic acid biosynthesis pathway, such as octanoyltransferase (LipB) and lipoyl synthase (LipA) in E. coli, and their counterparts in yeast. nih.govnih.gov

Enhancing precursor and cofactor supply : Engineering the host metabolism to provide sufficient amounts of precursors like octanoic acid and the essential cofactor S-adenosylmethionine (SAM). nih.govresearchgate.net

Liberating the product : Since lipoic acid is naturally attached to proteins, a key innovation has been the introduction of a lipoamidase enzyme (like LpA from Enterococcus faecalis or EfLPA) to cleave the amide bond and release free lipoic acid. nih.govnih.gov

Overcoming toxicity : The overexpression of some biosynthetic enzymes can be toxic to the host cells. Researchers are developing strategies to balance enzyme expression levels to maintain cell health while maximizing product yield. nih.gov

Future research will focus on optimizing these engineered strains to achieve industrial-scale production. This includes fine-tuning gene expression, improving cofactor regeneration, and exploring novel host organisms. researchgate.netwipo.int Similar metabolic engineering approaches could be applied to produce other valuable dithiolane compounds, such as asparagusic acid and its derivatives, for which biosynthetic pathways are beginning to be understood. nih.govwikipedia.orgresearchgate.net

Rational Design of Dithiolane Analogs for Modulating Enzymatic Activity

The unique structure of the 1,2-dithiolane ring makes it an interesting scaffold for the rational design of molecules that can modulate the activity of specific enzymes. 182.160.97slideshare.netnih.gov This strategy relies on understanding the three-dimensional structure of the target enzyme to design inhibitors or activators with high potency and specificity. nih.gov

One area of focus is the development of novel antioxidants. By modifying the structure of naturally occurring dithiolanes like α-lipoic acid, researchers aim to create analogs with superior antioxidant properties or better bioavailability. nih.gov Another promising avenue is the design of enzyme inhibitors for therapeutic purposes. For instance, molecular docking studies have suggested that derivatives of asparagusic acid could potentially inhibit angiotensin-converting enzyme 2 (ACE2), a key protein involved in viral entry. nih.gov

Furthermore, the dithiolane motif can be incorporated into larger molecules to target specific enzymes. For example, andrographolide (B1667393) analogues containing a dithiocarbamate (B8719985) group have been identified as potential inhibitors of the SARS-CoV-2 main protease. The rational design of such compounds, guided by computational modeling and structure-activity relationship studies, is a powerful approach for drug discovery. nih.gov The development of synthetic methods to create a diverse range of dithiolane analogs is crucial for exploring their potential as enzyme modulators. nih.gov

Elucidation of Undiscovered Biological Roles and Interacting Partners for Dithiolane Systems

While some biological roles of dithiolane-containing compounds are well-established, many remain to be discovered. The structural diversity of natural products containing the 1,2-dithiolane ring suggests a wide range of biological activities. nih.gov For example, compounds like asparagusic acid and its derivatives are found in asparagus, but their full range of biological functions in the plant and their potential effects in humans are not yet fully understood. researchgate.netnih.govnih.gov

A particularly exciting and recent discovery is the role of the dithiolane moiety in mediating the cellular uptake of molecules and nanoparticles. acs.orgacs.orgacs.org Researchers have developed dithiolane-incorporated lipid nanoparticles (SLNPs) that can efficiently deliver mRNA into cells. acs.orgacs.org The proposed mechanism involves a dynamic thiol-disulfide exchange reaction between the dithiolane ring on the nanoparticle and thiol groups present on the surface of cells. acs.orgnih.govnih.gov This "thiol-mediated uptake" pathway effectively bypasses the typical endosomal route, leading to more efficient delivery of the cargo directly into the cytoplasm. acs.orgacs.org

This discovery opens up a new field of research to explore the full potential of dithiolanes in drug delivery and to identify the specific cell-surface proteins that interact with them. Future studies will likely focus on:

Identifying the specific cell-surface thiols and proteins that participate in this uptake mechanism. nih.govnih.gov

Optimizing the design of dithiolane-containing delivery systems for various therapeutic cargoes.

Investigating whether this mechanism is exploited by natural dithiolane-containing molecules or pathogens.

By combining synthetic chemistry, biochemistry, and cell biology, researchers can continue to uncover the secrets of dithiolane systems and harness their unique properties for a variety of applications in chemical biology and medicine.

Q & A

Q. What are the established synthetic routes for 2-(1,2-Dithiolan-3-yl)acetic acid, and what analytical techniques validate its purity?

The synthesis of dithiolane-containing compounds typically involves cyclization of dithiol precursors or oxidation of dithiols to form the 1,2-dithiolane ring. For this compound, a plausible route involves coupling acetic acid derivatives with a dithiolane moiety under controlled oxidative conditions. Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight (C5H8O2S2) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to verify the dithiolane ring’s integrity and acetic acid linkage .

Q. How can researchers determine the crystal structure of this compound, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in solvents like ethanol or acetonitrile. Data collection requires a diffractometer with Mo/Kα radiation (λ = 0.71073 Å). For refinement, SHELXL (part of the SHELX suite) is widely used for small-molecule crystallography due to its robust algorithms for handling disorder and anisotropic displacement parameters. Key metrics include R1 (residual factor) and wR2 (weighted residual factor), with values < 0.05 indicating high precision .

Q. What are the recommended storage conditions and handling protocols for this compound to ensure stability?

The compound should be stored in airtight, light-resistant containers at –20°C to prevent oxidation of the dithiolane ring. Handling requires inert conditions (argon/nitrogen atmosphere) to avoid disulfide bond degradation. Personal protective equipment (PPE), including nitrile gloves and lab coats, is mandatory due to potential skin/eye irritation, as indicated in safety data sheets (SDS) for structurally similar thiol-containing compounds .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the redox activity of this compound in biological systems?

Electrochemical methods like cyclic voltammetry (CV) measure redox potential, with a three-electrode system (working, reference, counter) in phosphate-buffered saline (PBS, pH 7.4). The compound’s thiol-disulfide interchange can be monitored via UV-Vis spectroscopy at 330–340 nm, tracking absorbance changes during redox cycling. For in vitro models, use glutathione (GSH)/oxidized glutathione (GSSG) assays to quantify its impact on cellular redox balance .

Q. What experimental strategies address contradictions in biological activity data for dithiolane derivatives, such as short-term vs. long-term effects?

In studies of analogous compounds like α-lipoic acid (ALA), conflicting results arise from differences in administration duration and metabolic adaptation. For this compound, adopt a time-course design with multiple endpoints (e.g., 7, 14, 21 days). Pair biochemical assays (e.g., acetylcholinesterase activity for neuroprotection) with behavioral tests (e.g., Morris water maze) to correlate mechanistic and functional outcomes. Statistical tools like mixed-effects models can account for inter-individual variability .

Q. How can computational methods optimize the synthesis of this compound derivatives for enhanced bioactivity?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) predict electronic properties and reaction pathways. Molecular docking (AutoDock Vina) screens derivatives against target proteins (e.g., Keap1 for Nrf2 activation). Synthetic feasibility is assessed using retrosynthetic tools (Synthia, CAS RetroSynth). For example, substituting the acetic acid group with amide or ester moieties may improve membrane permeability .

Q. What advanced spectroscopic techniques resolve ambiguities in the stereochemistry of dithiolane-containing compounds?

Chiral chromatography (e.g., Chiralpak IA column) separates enantiomers, while circular dichroism (CD) spectroscopy confirms absolute configuration. For dynamic stereochemical behavior (e.g., ring puckering), variable-temperature NMR (VT-NMR) detects conformational changes. X-ray crystallography remains definitive for assigning stereocenters .

Methodological Notes

- Contradictions in Evidence : While α-lipoic acid (ALA) studies provide mechanistic insights, extrapolation to this compound requires caution due to structural differences (shorter carbon chain).

- Safety Compliance : Always cross-reference SDS for dithiolane analogs, as reactivity and toxicity profiles vary .

- Software Citations : Cite SHELX and Gaussian when using their algorithms for reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.